molecular formula C22H19N5O2 B2426430 (E)-1-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea CAS No. 899984-38-4

(E)-1-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea

Katalognummer B2426430
CAS-Nummer: 899984-38-4
Molekulargewicht: 385.427
InChI-Schlüssel: UWTQIAHEDDVDFT-LHLOQNFPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C22H19N5O2 and its molecular weight is 385.427. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Orexin-1 Receptor Antagonism

Research by Bonaventure et al. (2015) has highlighted the application of a compound structurally similar to (E)-1-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea in the context of stress-induced hyperarousal. The compound, identified as compound 56, demonstrated selective antagonism of the orexin-1 receptor (OX1R) in the brain. This research suggests potential therapeutic applications in treating psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).

Antibacterial Activity

A study by Dhokale et al. (2019) explored the antibacterial properties of novel 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea derivatives, indicating potential applications in the development of new antibacterial agents. The synthesized compounds showed promising results against S. aureus and E. coli bacteria (Dhokale et al., 2019).

Synthesis of Pyridine and Fused Pyridine Derivatives

Research by Al-Issa (2012) involved the synthesis of various pyridine derivatives, including those related to (E)-1-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea. These derivatives have potential applications in developing new pharmaceutical compounds (Al-Issa, 2012).

Molecular Docking Study

A molecular docking study conducted by El-Azab et al. (2016) on a similar compound demonstrated its potential inhibitory activity against a pyrrole inhibitor. This research indicates possible applications in drug design and discovery (El-Azab et al., 2016).

Anti-inflammatory and Analgesic Agents

Farag et al. (2012) synthesized new quinazolinone derivatives with potential applications as anti-inflammatory and analgesic agents. This research broadens the scope of therapeutic uses for compounds structurally related to (E)-1-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea (Farag et al., 2012).

PI3 Kinase Inhibition

A study by Chen et al. (2010) on the synthesis of an active metabolite of a potent PI3 kinase inhibitor provides insight into the potential use of similar compounds in cancer therapy (Chen et al., 2010).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea involves the condensation of 2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene with m-tolyl isocyanate to form the desired product.", "Starting Materials": [ "2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene", "m-tolyl isocyanate" ], "Reaction": [ "To a solution of 2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene (1.0 equiv) in a suitable solvent, add m-tolyl isocyanate (1.2 equiv) and a catalytic amount of a suitable base such as triethylamine or pyridine.", "Stir the reaction mixture at room temperature for several hours until TLC analysis indicates complete consumption of the starting material.", "Quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a suitable stationary phase and eluent to obtain the desired product as a solid." ] }

CAS-Nummer

899984-38-4

Produktname

(E)-1-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea

Molekularformel

C22H19N5O2

Molekulargewicht

385.427

IUPAC-Name

1-(3-methylphenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea

InChI

InChI=1S/C22H19N5O2/c1-15-6-4-8-17(12-15)24-21(28)26-20-18-9-2-3-10-19(18)25-22(29)27(20)14-16-7-5-11-23-13-16/h2-13H,14H2,1H3,(H2,24,26,28)

InChI-Schlüssel

UWTQIAHEDDVDFT-LHLOQNFPSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CN=CC=C4

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.